An In-depth Technical Guide to Ethyl 2-(4-cyanophenyl)acetate: Synthesis and Properties
An In-depth Technical Guide to Ethyl 2-(4-cyanophenyl)acetate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-cyanophenyl)acetate is a valuable organic intermediate characterized by the presence of a reactive ester functional group and a cyano-substituted aromatic ring. This strategic combination of functionalities makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of Ethyl 2-(4-cyanophenyl)acetate, with a focus on its relevance to drug discovery and development. Detailed experimental protocols for its preparation are presented, along with a compilation of its known physical and chemical characteristics.
Chemical Properties and Data
Ethyl 2-(4-cyanophenyl)acetate is a stable compound under standard conditions. The presence of the ester group allows for facile hydrolysis or transesterification, while the cyano group can be converted to other functional groups such as amines or carboxylic acids, highlighting its synthetic utility.
Table 1: Physicochemical Properties of Ethyl 2-(4-cyanophenyl)acetate
| Property | Value | Reference |
| CAS Number | 1528-41-2 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [2] |
| Physical State | Solid or colorless to pale yellow liquid | [1][3] |
| Melting Point | 90-94 °C | [4] |
| Boiling Point | 305 °C | [4] |
| Density | 1.11 g/cm³ | [4] |
| Flash Point | 141 °C | [4] |
| Solubility | Soluble in ethanol and ether; limited solubility in water. | [3] |
| InChI | 1S/C11H11NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7H2,1H3 | [1] |
| SMILES | CCOC(=O)Cc1ccc(cc1)C#N | [3] |
Table 2: Predicted Spectral Data for Ethyl 2-(4-cyanophenyl)acetate
| Spectrum Type | Predicted Peaks |
| ¹H NMR | (Based on ethyl acetate and other phenylacetates)- Triplet, ~1.2 ppm (3H, -CH₃ of ethyl)- Quartet, ~4.1 ppm (2H, -CH₂ of ethyl)- Singlet, ~3.7 ppm (2H, benzylic -CH₂)- Two doublets, ~7.4 and ~7.6 ppm (4H, aromatic protons) |
| ¹³C NMR | (Based on ethyl acetate and other cyanophenyl compounds)- ~14 ppm (-CH₃ of ethyl)- ~40 ppm (benzylic -CH₂)- ~61 ppm (-CH₂ of ethyl)- ~110-118 ppm (quaternary carbon of CN and aromatic C-CN)- ~129-132 ppm (aromatic CH)- ~135-140 ppm (quaternary aromatic carbon)- ~170 ppm (C=O of ester) |
| IR (Infrared) | (Based on related structures)- ~2230 cm⁻¹ (C≡N stretch)- ~1735 cm⁻¹ (C=O ester stretch)- ~1600, 1500 cm⁻¹ (C=C aromatic ring stretches)- ~1200-1300 cm⁻¹ (C-O ester stretch)- ~2900-3000 cm⁻¹ (C-H aliphatic stretches)- ~3000-3100 cm⁻¹ (C-H aromatic stretches) |
| Mass Spec (MS) | (Predicted m/z for common adducts)- [M+H]⁺: 190.08626- [M+Na]⁺: 212.06820- [M-H]⁻: 188.07170 |
Synthesis of Ethyl 2-(4-cyanophenyl)acetate
There are two primary and reliable methods for the synthesis of Ethyl 2-(4-cyanophenyl)acetate.
Method 1: Fischer Esterification of 4-Cyanophenylacetic Acid
This method involves the acid-catalyzed reaction of 4-cyanophenylacetic acid with ethanol. It is a straightforward and common laboratory procedure for ester synthesis.
Caption: Fischer Esterification Workflow.
Experimental Protocol (Adapted from the synthesis of Methyl 2-(4-cyanophenyl)acetate):
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Reaction Setup: To an ice-cold solution of 4-cyanophenylacetic acid (1 equivalent) in absolute ethanol, slowly add thionyl chloride (1.5 equivalents) dropwise while stirring. Alternatively, concentrated sulfuric acid can be used as a catalyst.
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Reaction: Allow the reaction mixture to stir at room temperature for 12 hours or gently reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching and Extraction: After completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH ~8). Extract the aqueous layer three times with ethyl acetate.
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Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient to yield pure Ethyl 2-(4-cyanophenyl)acetate.
Method 2: Cyanation of Ethyl 4-bromophenylacetate
This synthetic route involves a nucleophilic substitution reaction where the bromide on the aromatic ring is displaced by a cyanide group. This method is particularly useful when the corresponding bromo-precursor is readily available.
Caption: Cyanation Reaction Workflow.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, charge ethyl 4-bromophenylacetate (1 equivalent), copper(I) cyanide (1.2-1.5 equivalents), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
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Reaction: Heat the reaction mixture to reflux (typically 150-200 °C) and maintain for several hours. Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature and pour it into a stirred aqueous solution of ferric chloride or ammonium chloride to complex with the copper salts.
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Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate or toluene.
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Washing and Drying: Combine the organic layers and wash sequentially with dilute ammonium hydroxide, water, and brine. Dry the organic phase over anhydrous sodium sulfate.
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Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting residue by column chromatography or recrystallization to afford Ethyl 2-(4-cyanophenyl)acetate.[4]
Applications in Drug Development
The 4-cyanophenyl moiety is a recognized pharmacophore in medicinal chemistry, often utilized for its ability to engage in favorable interactions with biological targets and for its metabolic stability. While specific, widespread applications of Ethyl 2-(4-cyanophenyl)acetate in marketed drugs are not extensively documented, its role as a key intermediate is significant.
The cyanophenyl group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions. Its linear geometry allows it to probe narrow binding pockets in enzymes and receptors. Furthermore, the nitrile group is often used as a bioisostere for other functional groups, such as a carboxylate or a halogen atom, to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Potential Therapeutic Areas:
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Enzyme Inhibition: The cyanophenyl fragment is found in various enzyme inhibitors. For instance, it is a component of molecules designed to inhibit farnesyltransferase, an enzyme implicated in the Ras signaling pathway, which is often dysregulated in cancers.[5]
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Receptor Modulation: The electronic properties of the cyano group can influence the binding affinity and selectivity of ligands for various receptors.
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Scaffold for Library Synthesis: Ethyl 2-(4-cyanophenyl)acetate serves as a versatile starting material for the synthesis of compound libraries for high-throughput screening. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides.
Caption: Synthetic Utility in Library Synthesis.
Safety and Handling
Ethyl 2-(4-cyanophenyl)acetate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
Ethyl 2-(4-cyanophenyl)acetate is a synthetically accessible and versatile building block with significant potential in the field of drug discovery and development. Its well-defined synthesis routes and the strategic placement of its functional groups make it an attractive starting material for the creation of diverse molecular scaffolds. Further exploration of its utility in the synthesis of novel therapeutic agents is warranted.




